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molecular formula C10H7N3OS B8548042 4-(Furan-2-yl)thieno(3,2-d)pyrimidin-2-amine CAS No. 443148-30-9

4-(Furan-2-yl)thieno(3,2-d)pyrimidin-2-amine

Cat. No. B8548042
M. Wt: 217.25 g/mol
InChI Key: ARPSUXKIHNZLQL-UHFFFAOYSA-N
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Patent
US07384949B2

Procedure details

A solution of N-(3,4-dimethoxybenzyl)-4-(2-furyl)thieno[3,2-d]pyrimidine-2-amine (199 mg, 0.54 mmol) in TFA (1 mL) was heated at 60° C. for 1 h, cooled, poured into sat. NaHCO3, extracted with EtOAc, dried (MgSO4), concentrated in vacuo and purified by chromatography (SiO2:EtOAc:Heptane, 1:1 and MeOH:DCM, 1:19) to give the title compound (108 mg, 92%) as a cream solid.
Name
N-(3,4-dimethoxybenzyl)-4-(2-furyl)thieno[3,2-d]pyrimidine-2-amine
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1OC)C[NH:7][C:8]1[N:9]=[C:10]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=1.C([O-])(O)=O.[Na+]>C(O)(C(F)(F)F)=O>[O:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:10]1[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=[C:8]([NH2:7])[N:9]=1 |f:1.2|

Inputs

Step One
Name
N-(3,4-dimethoxybenzyl)-4-(2-furyl)thieno[3,2-d]pyrimidine-2-amine
Quantity
199 mg
Type
reactant
Smiles
COC=1C=C(CNC=2N=C(C3=C(N2)C=CS3)C=3OC=CC3)C=CC1OC
Name
Quantity
1 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography (SiO2:EtOAc:Heptane, 1:1 and MeOH:DCM, 1:19)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1C2=C(N=C(N1)N)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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